
1,1,1-Tris(mercaptomethyl)undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Tris(mercaptomethyl)undecane is a chemical compound with the molecular formula C14H30S3 and a molecular weight of 294.58 . It can be used as a Tridentate Chelating Alkanethiols, in the preparation of self-assembled monolayers (SAMs), which has application in Surface Chemistry and Colloids .
Molecular Structure Analysis
The molecular structure of 1,1,1-Tris(mercaptomethyl)undecane consists of 14 carbon atoms, 30 hydrogen atoms, and 3 sulfur atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,1-Tris(mercaptomethyl)undecane include a boiling point of 411.9±25.0 °C (Predicted), a density of 0.976±0.06 g/cm3 (Predicted), and a pKa of 9.17±0.10 (Predicted) .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1,1-Tris(mercaptomethyl)undecane involves the reaction of 1,11-Undecanedithiol with formaldehyde in the presence of a base followed by reduction with sodium borohydride.", "Starting Materials": [ "1,11-Undecanedithiol", "Formaldehyde", "Base (such as sodium hydroxide)", "Sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 1,11-Undecanedithiol in a suitable solvent such as ethanol.", "Step 2: Add formaldehyde and base to the reaction mixture and stir for several hours at room temperature.", "Step 3: After completion of the reaction, add sodium borohydride to the mixture and stir for several more hours.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or column chromatography." ] } | |
Número CAS |
850873-54-0 |
Nombre del producto |
1,1,1-Tris(mercaptomethyl)undecane |
Fórmula molecular |
C14H30S3 |
Peso molecular |
294.574 |
Nombre IUPAC |
2-decyl-2-(sulfanylmethyl)propane-1,3-dithiol |
InChI |
InChI=1S/C14H30S3/c1-2-3-4-5-6-7-8-9-10-14(11-15,12-16)13-17/h15-17H,2-13H2,1H3 |
Clave InChI |
ZRYRWJITMFWSDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CS)(CS)CS |
Sinónimos |
2-Decyl-2-(mercaptomethyl)-1,3-propanedithiol; _x000B_ |
Origen del producto |
United States |
Q & A
Q1: What is the significance of the amphiphilic nature of 1,1,1-tris(mercaptomethyl)undecane?
A1: The amphiphilic nature of 1,1,1-tris(mercaptomethyl)undecane, possessing both a hydrophobic undecane chain and hydrophilic thiol groups, makes it a suitable candidate for monolayer formation on various surfaces. [] This property is particularly interesting for potential applications like surface modification and nanoparticle stabilization. The hydrophobic chain can interact with non-polar surfaces or particles, while the thiol groups provide anchoring points or allow for further functionalization.
Q2: What are the potential applications of 1,1,1-tris(mercaptomethyl)undecane in nanotechnology?
A2: The abstract suggests that 1,1,1-tris(mercaptomethyl)undecane, due to its amphiphilic structure and three thiol groups, is a potential candidate for monolayer protection of nanoparticles. [] This means it could be used to coat the surface of nanoparticles, controlling their growth, preventing aggregation, and potentially enhancing their stability in various media. The thiol groups could also be further functionalized to impart desired properties to the nanoparticles, expanding their potential applications in fields like biomedicine, catalysis, and sensing.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



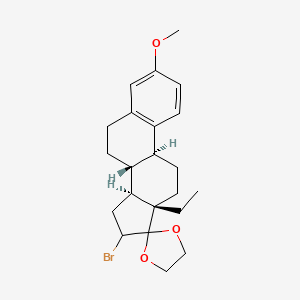
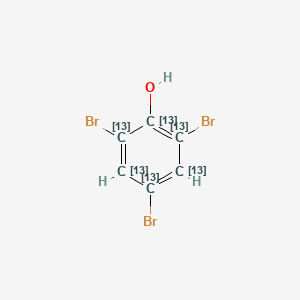
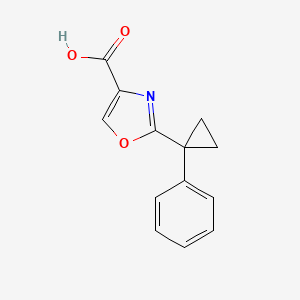
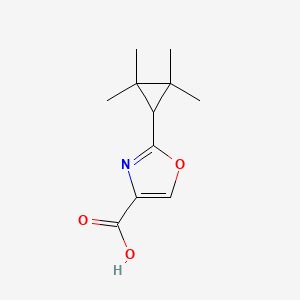
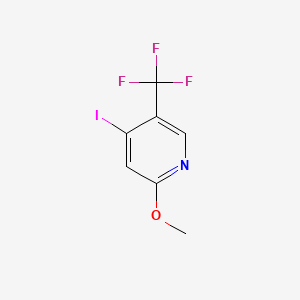
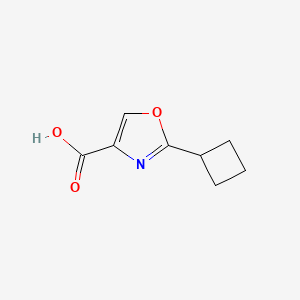
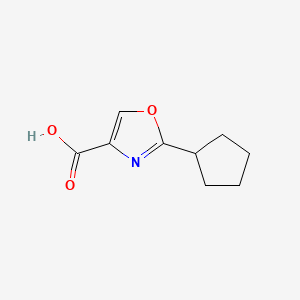
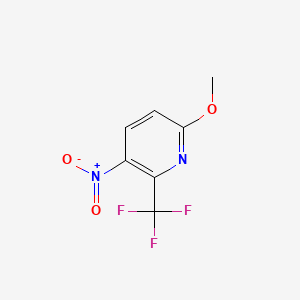
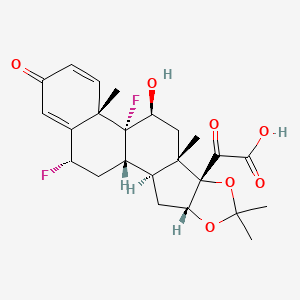
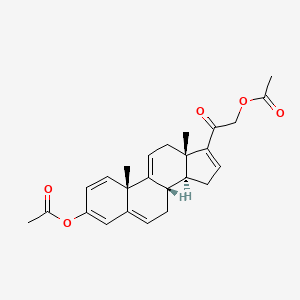
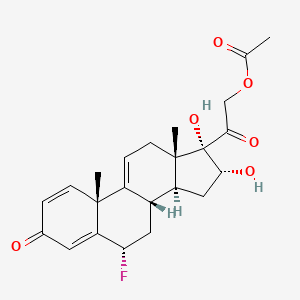
![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)